8-Azaspiro[4.5]decan-7-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-azaspiro[4.5]decan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-8-7-9(5-6-10-8)3-1-2-4-9/h1-7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYZNKPGYLEESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCNC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 8 Azaspiro 4.5 Decan 7 One and Analogues
Cyclization Reactions for Spiro[4.5]decane Scaffold Construction
The formation of the characteristic spiro[4.5]decane ring system is often the key step in the synthesis of these compounds. Various cyclization strategies have been employed to create this structure.
Intramolecular reactions are powerful tools for constructing cyclic systems, including the azaspiro[4.5]decane framework. Acid-catalysed hydroamination, for instance, has been explored for the synthesis of azaspiro[4.5]decane and azaspiro[5.5]undecane skeletons. cardiff.ac.uk This method offers a convenient and efficient pathway to the target cyclic and spiro-cyclic compounds. cardiff.ac.uk
Another significant intramolecular strategy is haloaminocyclization. The iodine-initiated aminocyclization of suitable precursors, such as those derived from prenyl magnesium bromide and a 4-methoxybenzylimine, can effectively form the azaspirocycle. researchgate.net Similarly, iodoaminocyclization of allylaminocyclohexanes has been used to generate enantiopure 1-azaspiro[4.5]decanes. researchgate.net Copper(I)-catalyzed intramolecular hydroamination of alkynes has also been successfully applied to create complex derivatives containing the 1,4-dioxa-8-azaspiro[4.5]decane moiety, demonstrating the versatility of metal-catalyzed cyclizations. nih.gov
Spiroannulation refers to methods that form the spirocyclic system in a single annulation step. A notable example is the palladium-catalyzed [4+1] spiroannulation, which utilizes a C(sp³)-H activation and naphthol dearomatization approach. researchgate.net A novel [4+1] spiroannulation has also been developed involving the reaction of halophenols with α,β-unsaturated imines to directly synthesize azaspirocyclic molecules. researchgate.net
Multi-component reactions are particularly efficient spiroannulation techniques. A one-pot, three-component reaction involving the condensation of ketones like cyclohexanone (B45756), aromatic amines, and mercaptoacetic acid can yield substituted 1-thia-4-azaspiro[4.5]decan-3-one compounds. mdpi.com Organopalladation of allene (B1206475) derivatives can also lead to spiroannulation, forming a 7-azaspiro[4.5]decan-4,6-dione structure. thieme-connect.com Additionally, spiroannulation can be achieved through the condensation of a bicyclic ketone intermediate with a diol derivative.
Condensation reactions are fundamental to the synthesis of many heterocyclic compounds, including the azaspiro[4.5]decane core. ontosight.ai Three-component condensation reactions are particularly effective. For example, the condensation of 2,6-dimethylphenol (B121312) with isobutyraldehyde (B47883) and various nitriles in the presence of concentrated sulfuric acid yields 2-azaspiro[4.5]deca-6,9-dien-8-ones and their trienone analogues. researchgate.net This approach has been extended to other aromatic compounds like anisole (B1667542) and trimethoxybenzenes. researchgate.net
A crucial condensation reaction in the synthesis of many 8-azaspiro[4.5]decane derivatives involves the protection of a ketone precursor. The reaction of 4-piperidone (B1582916) with ethylene (B1197577) glycol in the presence of an acid catalyst forms 1,4-Dioxa-8-azaspiro[4.5]decane, also known as 4-piperidone ethylene ketal. ontosight.ai This reaction protects the carbonyl group, allowing for selective chemical modifications at other positions of the molecule before the ketone is regenerated. ontosight.ai
Precursor-Based Synthesis Strategies
The synthesis of 8-azaspiro[4.5]decan-7-one and its analogues often relies on carefully designed strategies starting from specific, readily available precursors.
A notable and industrially suitable method for producing 8-azaspiro[4.5]decane-7,9-dione, a close analogue of this compound, involves the direct reaction of 1,1-pentamethylene oxalic acid with urea. google.com This method is advantageous due to its use of inexpensive raw materials and a simple, short reaction process. google.com The reaction is typically performed by heating a mixture of the two precursors at temperatures between 150-200 °C. google.com The crude product can then be purified by recrystallization from ethanol (B145695) with activated carbon to yield the white crystalline product with high yields, ranging from 80.1% to 89.5%. google.com
Table 1: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione
| Precursor 1 | Precursor 2 | Mole Ratio (Acid:Urea) | Temperature | Time | Yield | Reference |
| 1,1-Pentamethylene Oxalic Acid | Urea | 1:1.4 (0.5 mol:0.7 mol) | 160-170 °C | 1 hour | 89.5% | google.com |
| 1,1-Pentamethylene Oxalic Acid | Urea | 1:1.1 to 1:1.6 | 150–200 °C | 0.5 to 2 hours | 80.1% to 89.5% |
4-Piperidone serves as a fundamental building block for a wide range of azaspiro compounds. ontosight.ai A key strategy involves the protection of the carbonyl group in 4-piperidone by converting it into a ketal. The condensation reaction between 4-piperidone and ethylene glycol yields 1,4-Dioxa-8-azaspiro[4.5]decane (also known as 4-piperidone ethylene ketal). ontosight.aisigmaaldrich.com This protected intermediate is commercially available and widely used in synthesis. sigmaaldrich.com The protection prevents the ketone from undergoing unwanted reactions while other parts of the molecule are modified, for example, through alkylation or acylation at the nitrogen atom. google.com Once the desired modifications are complete, the protective ketal group can be removed by hydrolysis under acidic conditions to restore the carbonyl group, yielding the final this compound derivative. This strategy allows for the synthesis of a diverse library of analogues. ontosight.ai
Utilizing Carbonyl Compounds in Spirocycle Formation
The strategic use of carbonyl compounds is fundamental to the construction of the 8-azaspiro[4.5]decane core. A prevalent method involves the condensation reaction between a cyclic ketone, such as 4-piperidone, and a suitable partner to form the spirocyclic system.
One straightforward approach involves the reaction of 1,1-pentamethylene oxalic acid with urea. google.com In this method, the two compounds are heated together, typically at temperatures ranging from 150-200°C for 0.5 to 2 hours, to yield the crude 8-azaspiro[4.5]decane-7,9-dione. google.com Recrystallization from ethanol and activated carbon provides the purified product. google.com This direct reaction benefits from inexpensive starting materials and relatively simple reaction conditions. google.com
Another common strategy is the condensation of a cyclic ketone like cyclohexanone or its derivatives with an amine and a compound containing a thiol group, such as mercaptoacetic acid. mdpi.com This one-pot, three-component reaction is typically carried out in a solvent like dry benzene (B151609) to facilitate the formation of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold. mdpi.com Similarly, 4-piperidone ethylene ketal, an analogue, is synthesized through the condensation of 4-piperidone and ethylene glycol using an acid catalyst, which forms the ketal group and protects the carbonyl functionality. ontosight.ai
Furthermore, the synthesis of derivatives like 8-benzyl-2-oxo-3-phenyl-1,4-dioxa-8-azaspiro[4.5]decane has been achieved by reacting 4,4-dihydroxypiperidine hydrochloride with 2-mercaptopropionic acid in the presence of sulfuric acid in chloroform. google.com
| Starting Carbonyl Compound | Reagents | Product | Reference |
|---|---|---|---|
| 1,1-Pentamethylene oxalic acid | Urea | 8-Azaspiro[4.5]decane-7,9-dione | google.com |
| Cyclohexanone derivatives | Aromatic amines, Mercaptoacetic acid | Substituted 1-thia-4-azaspiro[4.5]decan-3-ones | mdpi.com |
| 4-Piperidone | Ethylene glycol | 1,4-Dioxa-8-azaspiro[4.5]decane (4-Piperidone ethylene ketal) | ontosight.ai |
| 4,4-Dihydroxypiperidine hydrochloride | 2-Mercaptopropionic acid | 8-Benzyl-2-oxo-3-phenyl-1,4-dioxa-8-azaspiro[4.5]decane | google.com |
Modern Synthetic Approaches
Recent advancements in synthetic methodologies have provided more efficient, selective, and sustainable routes to this compound and its analogues. These modern techniques address many of the limitations of classical methods.
Continuous flow chemistry has emerged as a powerful tool for the synthesis of azaspiro[4.5]decane derivatives, offering advantages such as improved safety, scalability, and reaction control. sci-hub.sesmolecule.com This technology has been successfully applied to the synthesis of intermediates for compounds like a 1-oxa-8-azaspiro[4.5]decan-3-amine. sci-hub.se
In one example, a three-step continuous flow process was developed to manage the formation and reduction of an energetic azide (B81097) intermediate, which was a limitation in large-scale batch production. sci-hub.se The flow process allowed for the SN2 reaction of a spirocyclic bromide with sodium azide to be completed in 10 minutes at 150°C, a significant improvement over the 24-hour batch process at 50°C. sci-hub.se This highlights the ability of flow chemistry to safely handle hazardous reagents and accelerate reaction times.
The development of a continuous process for the hydroxylation of buspirone (B1668070) to produce 6-hydroxybuspirone, which contains an 8-azaspiro[4.5]decane-7,9-dione moiety, further demonstrates the industrial applicability of this technology. acs.org The process involved continuous enolization and oxidation in a trickle-bed reactor and was successfully scaled up for a multi-kilogram campaign. acs.org
Biocatalysis offers a highly selective and environmentally friendly approach to synthesizing chiral azaspiro[4.5]decane derivatives. researchgate.netdtu.dk Enzymes, particularly transaminases, have proven effective in the enantioselective synthesis of chiral amines within this scaffold. researchgate.netdtu.dk
For the synthesis of an enantiomerically pure 1-oxa-8-azaspiro[4.5]decan-3-amine, a transaminase was used to achieve high yield and enantiomeric excess, overcoming the inefficiencies of chiral salt resolution or chromatography. sci-hub.se The enzymatic reaction was optimized for factors like pH and temperature, with studies showing the enzyme performs well in a pH range of 7.0–8.5. sci-hub.se
The application of biocatalysis is not limited to transaminases. Other enzymes like lipases, amine dehydrogenases, and imine reductases are also valuable tools for producing optically pure amines, which are crucial building blocks for many pharmaceuticals. dtu.dkacs.org For instance, the enantioselective microbial reduction of 6-oxo-8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione has been reported. dntb.gov.ua
Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the formation of azaspiro[4.5]decane structures. This technique is particularly effective for multicomponent reactions.
A notable application is the one-pot, three-component cyclocondensation for synthesizing N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. nih.gov This microwave-assisted method provides a rapid and efficient route to these compounds. nih.gov Another example involves the synthesis of 7,9-diaryl-6,6-dimethyl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones from 3,3-dimethyl-2,6-diaryl-piperidin-4-ones and thiosemicarbazide (B42300) under microwave irradiation in the presence of a solid-supported catalyst. tandfonline.com This solvent-free approach aligns with the principles of green chemistry. tandfonline.com The use of microwave irradiation has also been reported in the synthesis of other spiro heterocyclic compounds, highlighting its broad applicability. researchgate.net
Metal-catalyzed cross-coupling reactions are powerful methods for constructing C-N and C-C bonds, which are essential for the synthesis of complex azaspiro[4.5]decane analogues.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for amination and Heck coupling reactions. The palladium-catalyzed amination of aryl phosphates has been developed, enabling the coupling of a broad range of amines with aryl phosphates to form compounds like 8-phenyl-1,4-dioxa-8-azaspiro[4.5]decane. polyu.edu.hk Furthermore, a photoinduced palladium-catalyzed cascade reaction has been developed for the synthesis of multi-substituted chiral piperidines, which can be precursors to azaspiro[4.5]decane systems. sorbonne-universite.frthieme-connect.com Reductive Heck reactions, catalyzed by palladium, have also been employed to create complex cyclic and bicyclic structures. nih.gov
Copper-Catalyzed Reactions: Copper catalysts are effective for C-N bond formation and have been used in the synthesis of azaspiro[4.5]decanes. A ligand- and base-free copper(II)-catalyzed cross-coupling of organoboron compounds with aliphatic amines has been reported for the synthesis of N-aryl piperidines, which are key substructures. amazonaws.com Copper-catalyzed reactions are also instrumental in synthesizing difluoroalkylated 2-azaspiro[4.5]decanes through a cascade reaction involving N-benzylacrylamides. nih.gov Additionally, copper-catalyzed direct α-peroxidation of saturated nitrogen heterocycles provides a route to functionalized intermediates that can be further elaborated. ulb.ac.be
| Catalyst Type | Reaction | Example Product/Intermediate | Reference |
|---|---|---|---|
| Palladium | Amination of aryl phosphates | 8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane | polyu.edu.hk |
| Palladium | Photoinduced cascade reaction | Multi-substituted chiral piperidines | sorbonne-universite.frthieme-connect.com |
| Copper(II) | Cross-coupling of organoboron compounds and amines | 8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane | amazonaws.com |
| Copper | Difluoroalkylation of N-benzylacrylamides | Difluoroalkyl 2-azaspiro[4.5]decane | nih.gov |
Another significant example is the one-pot, three-component reaction for synthesizing 1-thia-4-azaspiro[4.5]decan-3-one derivatives. This method involves the condensation of a ketone, an aromatic amine, and mercaptoacetic acid in a single step. mdpi.com Manganese(III)-based oxidation has also been utilized in the one-pot synthesis of spirobicyclic compounds, showcasing the versatility of this approach. vjs.ac.vn Similarly, the synthesis of 1,2,4,8-tetraazaspiro[4.5]decan-3-thiones has been achieved through a one-pot, microwave-assisted reaction. tandfonline.com
Enantioselective Synthetic Routes to Azaspiro[4.5]decan-7-one Systems
The synthesis of enantiomerically pure spirocyclic compounds is of great importance in medicinal chemistry, as the three-dimensional structure of these scaffolds can significantly influence their pharmacological activity. mdpi.com Enantioselective strategies allow for the precise construction of the desired stereoisomer of this compound and its analogues. These methods can be broadly categorized into the use of chiral auxiliaries, diastereoselective reactions, and kinetic resolution.
Chiral Auxiliary-Based and Ligand-Controlled Methods
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed for potential reuse. This strategy has been widely applied in asymmetric synthesis.
One of the most well-known classes of chiral auxiliaries are the oxazolidinones, popularized by David A. Evans. wikipedia.org In a typical application, an N-acyloxazolidinone can be enolized and then reacted with an electrophile. The bulky substituents on the oxazolidinone ring sterically direct the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. wikipedia.org For the synthesis of azaspiro[4.5]decane systems, a substrate could be designed where the spirocyclization step is directed by such an auxiliary.
Another common auxiliary is pseudoephedrine. When used to form an amide, the α-proton can be deprotonated to form an enolate. The stereochemistry of subsequent reactions, such as alkylation, is controlled by the chiral centers of the pseudoephedrine molecule. wikipedia.org
Ligand-controlled asymmetric synthesis is an alternative approach where a chiral ligand coordinates to a metal catalyst, and this chiral complex directs the stereochemical course of the reaction. Chiral bisoxazoline (BOX) ligands have been found to be effective in catalyzing various asymmetric reactions. For instance, a chiral bisoxazoline ligand complexed with a metal could be used to catalyze the enantioselective cyclization to form an azaspiro[4.5]decan-2-one derivative. tdl.org Similarly, chiral phosphoric acids have emerged as powerful organocatalysts for inducing enantioselectivity in a variety of transformations, including those that form spirocyclic systems. mdpi.com
Table 1: Examples of Chiral Auxiliaries and Ligands in Asymmetric Synthesis
| Method Type | Reagent/Catalyst | Typical Application | Reference |
|---|---|---|---|
| Chiral Auxiliary | Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | wikipedia.org |
| Chiral Auxiliary | Pseudoephedrine | Asymmetric alkylations | wikipedia.org |
| Ligand-Controlled | Chiral Bisoxazoline (BOX) Ligands | Metal-catalyzed asymmetric reactions | tdl.org |
Diastereoselective Approaches
Diastereoselective synthesis aims to form a specific diastereomer of a product that has multiple stereocenters. This can be achieved by controlling the approach of a reagent to a molecule that already contains a chiral center.
A notable example is the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition of cyclopropylamines with olefins, achieved via synergistic photoredox and organocatalysis. mdpi.com In this approach, a chiral phosphoric acid catalyst was key to achieving high diastereoselectivity. Researchers optimized the reaction conditions, including the solvent and the specific structure of the phosphoric acid catalyst, to maximize the diastereomeric ratio (d.r.). mdpi.com
The optimization process revealed that while dichloromethane (B109758) (DCM) was the most effective solvent, the choice of catalyst was crucial. A series of chiral phosphoric acid catalysts were tested, with one particular derivative significantly improving the d.r. to 96:4, even with a slight decrease in product yield. mdpi.com This demonstrates a common trade-off in asymmetric synthesis between yield and stereoselectivity. Such methodologies can be adapted for the synthesis of this compound systems by selecting appropriate starting materials that would lead to the desired spirocyclic core.
Table 2: Optimization of Diastereoselective Synthesis of a Spiro[4.5]decane Analogue
| Entry | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| 1 | rac-CPA-1 | Toluene | 25 | 75:25 | mdpi.com |
| 2 | rac-CPA-1 | 1,4-Dioxane | 28 | 78:22 | mdpi.com |
| 3 | rac-CPA-1 | Acetonitrile | 32 | 75:25 | mdpi.com |
| 4 | rac-CPA-1 | 1,2-Dichloroethane | 30 | 80:20 | mdpi.com |
| 5 | rac-CPA-1 | Dichloromethane (DCM) | 36 | 80:20 | mdpi.com |
| 6 | rac-CPA-2 | DCM | 35 | 92:8 | mdpi.com |
| 7 | rac-CPA-3 | DCM | 33 | 96:4 | mdpi.com |
| 8 | rac-CPA-4 | DCM | 31 | 85:15 | mdpi.com |
Data adapted from a study on the synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.com
Kinetic Resolution Techniques
Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. This leaves the unreacted substrate enriched in the less reactive enantiomer, while the product is formed from the more reactive enantiomer.
Both chemical and enzymatic methods have been developed for the kinetic resolution of cyclic amines and related structures. A kinetic resolution of various piperidines was developed using a chiral hydroxamic acid co-catalyst. ethz.ch This method was applied to resolve 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane, a close analogue of the target scaffold. The resolution provided both the recovered amine and the acylated product with good enantiomeric ratios. ethz.ch
Table 3: Chemical Kinetic Resolution of 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane
| Product | Yield (%) | Enantiomeric Ratio (e.r.) | Selectivity Factor (s) | Reference |
|---|---|---|---|---|
| Recovered Amine | 25 | 84:16 | 8 | ethz.ch |
| Acylated Product | 44 | 81:19 | 8 | ethz.ch |
Data from the resolution of a racemic spirocyclic amine. ethz.ch
Biocatalysis offers a powerful alternative for kinetic resolution. Enzymes, being inherently chiral, often exhibit exquisite chemo-, regio-, and stereoselectivity. Lipases are commonly used for the resolution of racemic esters or alcohols. For instance, a lipase-mediated hydrolysis of a racemic ester of a 1-oxa-8-azaspiro[4.5]decan-2-one derivative can be used to isolate one enantiomer.
Furthermore, transaminases have been employed in the dynamic kinetic resolution of ketones to produce chiral amines. researchgate.net In a dynamic process, the unreacted enantiomer of the starting material is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer of the product. An enzymatic transamination was used to establish two stereocenters in a single step to produce an intermediate for a 1-oxa-8-azaspiro[4.5]decan-3-amine, affording the desired product with high diastereomeric ratio (>10:1) and excellent enantiomeric excess (>99% ee). researchgate.net This highlights the efficiency and high selectivity that can be achieved with biocatalytic methods. researchgate.netsci-hub.se
Chemical Transformations and Reaction Mechanisms of 8 Azaspiro 4.5 Decan 7 One
Functional Group Interconversions on the Azaspiro[4.5]decane Core
Functional group interconversions are key to modifying the scaffold for various applications. These reactions involve the oxidation or reduction of existing groups or their replacement via substitution reactions.
Oxidation reactions on the 8-Azaspiro[4.5]decan-7-one core could target the carbon alpha to the ketone and the lactam nitrogen (C-6) or the secondary amine itself, although the latter is less common for lactams. Oxidation of the alpha-methylene group (C-6) would lead to the formation of 8-Azaspiro[4.5]decane-7,6-dione. More commonly, related spirocyclic ketones are oxidized at the alpha-carbon. For instance, various oxidizing agents like potassium permanganate (B83412) or chromium trioxide are known to oxidize the carbon framework in related azaspiro[4.5]decanes. smolecule.com
The reduction of this compound involves two reducible functional groups: the ketone at C-7 and the amide (lactam) functionality. The choice of reducing agent determines the outcome.
Selective Ketone Reduction : Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing ketones and aldehydes to alcohols. wizeprep.comlibretexts.org It is expected that NaBH₄ would selectively reduce the ketone at C-7 to a hydroxyl group, yielding 8-Azaspiro[4.5]decan-7-ol, while leaving the more stable lactam ring intact. wizeprep.comyoutube.com
Complete Lactam and Ketone Reduction : A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required to reduce the amide bond of the lactam. wizeprep.comlibretexts.orgyoutube.com Treatment of this compound with LiAlH₄ would likely reduce both the ketone and the lactam, resulting in the formation of 8-Azaspiro[4.5]decan-7-ol, where the original lactam is converted to a cyclic amine. In related systems, such as 1-oxa-8-azaspiro[4.5]decan-3-ol derivatives, LiAlH₄ has been used to reduce carbonyl groups. Similarly, a procedure using NaBH₄ and iodine has been employed to reduce amino acids to amino alcohols, which also resulted in the formation of an azaspiroamine. semanticscholar.org
Table 1: Predicted Reduction Products of this compound
| Reagent | Target Functional Group(s) | Expected Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Ketone | 8-Azaspiro[4.5]decan-7-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Lactam | 8-Azaspiro[4.5]decan-7-ol (with amine ring) |
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions can occur at several positions on the this compound scaffold. The most probable sites are the carbons alpha to the carbonyl groups. These reactions typically proceed through the formation of an enol or enolate intermediate under basic or acidic conditions. idc-online.com Such substitutions are limited to the alpha-carbons that bear hydrogen atoms. idc-online.com
In related 1-oxa-8-azaspiro[4.5]decane systems, nucleophilic substitution has been demonstrated. For example, an azide (B81097) intermediate was formed via an Sₙ2 reaction between a spirocyclic bromide and sodium azide in DMSO. sci-hub.se Furthermore, radiolabeling of a 1-oxa-8-azaspiro[4.5]decane derivative was achieved through nucleophilic ¹⁸F-substitution of a tosylate precursor. nih.gov These examples suggest that converting the hydroxyl group (from reduction of the ketone) into a good leaving group would enable various nucleophilic substitutions on the core structure.
Reactivity of the Ketone Functionality within the Spiro System
Nitrogen Atom Reactivity and Derivatization
The nitrogen atom in the lactam ring of this compound is a key site for derivatization. As a secondary amide, the N-H proton is weakly acidic and can be removed by a strong base to form an amidate anion, which is a potent nucleophile.
N-alkylation and N-acylation are the most common derivatization reactions. In the closely related isomer, 2-Azaspiro[4.5]decan-3-one, N-alkylation has been achieved by treating the compound with sodium hydride (NaH) in dimethylformamide (DMF) to deprotonate the nitrogen, followed by the addition of an alkylating agent like methyl iodide or benzyl (B1604629) bromide. semanticscholar.orgnih.gov A similar strategy is highly applicable to this compound.
Extensive research on the N-alkylation of the analogous compound 8-Azaspiro[4.5]decane-7,9-dione provides a robust model for this reaction. google.com This dione (B5365651) is a key intermediate in the synthesis of the anxiolytic drug buspirone (B1668070). The synthesis involves the alkylation of the imide nitrogen with reagents like 1,4-dibromobutane (B41627) in the presence of a base. google.com
Table 2: N-Alkylation Conditions for Related Azaspiro[4.5]decane Systems
| Starting Material | Reagents | Conditions | Product | Yield | Reference(s) |
|---|
Ring-Opening and Ring-Closing Metathesis in Spirocyclic Systems
Olefin metathesis, particularly Ring-Closing Metathesis (RCM), is a powerful strategy for constructing cyclic and spirocyclic systems. The synthesis of the azaspiro[4.5]decane framework often utilizes RCM. nih.gov For example, novel polyhydroxylated azaspiro[4.5]decanes have been synthesized from D-xylose where the bicyclic framework was constructed via an RCM reaction. nih.gov Another approach used RCM on a diene precursor with a Grubbs II catalyst to afford a spirocyclic oxa-aza system.
While RCM is typically used for synthesis rather than a transformation of the pre-formed this compound, derivatives of this compound bearing appropriate olefinic tethers could undergo further metathesis reactions. Conversely, Ring-Opening Metathesis (ROM) or Ring-Opening Metathesis Polymerization (ROMP) could be envisioned if the spirocycle were to contain a strained ring system, though this is less applicable to the relatively stable six-membered piperidinone ring. Tandem Ring-Opening/Ring-Closing Metathesis (RORCM) has also been applied to synthesize complex perhydroindolines from azanorbornene derivatives, showcasing the versatility of metathesis in creating complex nitrogen-containing scaffolds. acs.org
Spectroscopic Characterization and Structural Elucidation of 8 Azaspiro 4.5 Decan 7 One
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 8-Azaspiro[4.5]decan-7-one, the key functional groups are the secondary amide (lactam) within the piperidine (B6355638) ring and the aliphatic C-H bonds of the cyclopentane (B165970) and piperidine rings.
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. A strong absorption band is anticipated in the region of 1650-1600 cm⁻¹, which is indicative of the C=O stretching vibration of the amide group (lactam). The N-H stretching vibration of the secondary amide should appear as a distinct band around 3400-3200 cm⁻¹. Furthermore, the aliphatic C-H stretching vibrations from the spirocyclic rings are expected to be observed in the 3000-2850 cm⁻¹ region. For comparison, the related compound 8-Azaspiro[4.5]decane-7,9-dione shows a characteristic C=O peak at approximately 1700 cm⁻¹.
Table 1: Expected FT-IR Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3400-3200 | Secondary Amide (Lactam) |
| C-H Stretch (sp³) | 3000-2850 | Aliphatic |
| C=O Stretch | 1650-1600 | Amide (Lactam) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of this compound can be elucidated.
The ¹H NMR spectrum of this compound will provide detailed information about the different proton environments in the molecule. The spectrum is expected to show a signal for the N-H proton of the lactam, typically in the downfield region (δ 5-8 ppm). The protons on the carbon atoms adjacent to the nitrogen and the carbonyl group will also exhibit characteristic chemical shifts. The protons of the cyclopentyl ring will likely appear as a complex multiplet in the upfield region (δ 1-2 ppm).
For a related structure, 1,4-dioxa-8-azaspiro[4.5]decane, the protons on the carbons adjacent to the nitrogen appear at specific chemical shifts that can be used for comparative analysis.
Table 2: Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H | 5.0 - 8.0 | Singlet (broad) |
| CH₂ (next to N) | 3.0 - 3.5 | Multiplet |
| CH₂ (next to C=O) | 2.0 - 2.5 | Multiplet |
| Cyclopentyl CH₂ | 1.0 - 2.0 | Multiplet |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the lactam is expected to have the most downfield chemical shift, typically in the range of δ 170-180 ppm. The spiro carbon, being a quaternary carbon, will also have a characteristic chemical shift. The carbons of the cyclopentyl and piperidine rings will appear in the aliphatic region of the spectrum.
Table 3: Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O | 170 - 180 |
| Spiro C | 40 - 50 |
| C (next to N) | 40 - 50 |
| C (next to C=O) | 30 - 40 |
| Cyclopentyl C | 20 - 40 |
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignment of the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the spin systems of the two rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain insights into the structure through fragmentation patterns. For this compound (C₉H₁₅NO), the expected molecular weight is approximately 153.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 153.
The fragmentation of this compound under mass spectrometric conditions would likely involve the cleavage of the spirocyclic rings. Common fragmentation pathways could include the loss of CO, ethylene (B1197577), or parts of the cyclopentane ring, leading to characteristic fragment ions that can help to confirm the structure. For instance, a related compound, Buspirone (B1668070), which contains an 8-azaspiro[4.5]decane-7,9-dione moiety, shows characteristic fragmentation patterns that aid in its identification. nist.gov
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z | Identity |
|---|---|---|
| [M]⁺ | 153 | Molecular Ion |
| [M-CO]⁺ | 125 | Loss of Carbon Monoxide |
| [M-C₂H₄]⁺ | 125 | Loss of Ethylene |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would confirm the connectivity of the atoms, the bond lengths, bond angles, and the conformation of the spirocyclic system.
Studies on related spiro compounds, such as 8-ethyl-2-hydroxy-2-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one, have shown that the cyclohexane (B81311) ring typically adopts a chair conformation. iucr.org It is expected that the piperidine ring in this compound would also adopt a similar stable conformation. The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups of the lactam, which influence the packing of the molecules in the solid state.
Table 5: Expected Crystal Data Parameters for this compound (Hypothetical)
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| a (Å) | ~8-12 |
| b (Å) | ~9-15 |
| c (Å) | ~10-20 |
| β (°) | ~90-105 (for monoclinic) |
| Z | 4 or 8 |
Chromatographic Methods for Purity and Analytical Characterization (e.g., HPLC, LC-MS, UPLC)
The purity and analytical characterization of this compound, a spiro-lactam, are crucial for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful and indispensable techniques for these purposes, providing detailed information on sample purity, identity, and the presence of any related impurities.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique used to separate, identify, and quantify components in a mixture. For compounds like this compound, reversed-phase HPLC is the most common approach. In this method, the compound is passed through a column packed with a nonpolar stationary phase (such as C18) using a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The purity of synthesized batches of related spiro compounds has been confirmed to be at least 95% using HPLC analysis. For many azaspirodecane derivatives, a purity of ≥98.0% has been reported using HPLC methods.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is particularly valuable for the structural confirmation of the target compound and the identification of trace-level impurities. After separation on the LC column, the eluent is introduced into the mass spectrometer source (e.g., electrospray ionization - ESI), where molecules are ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information. For instance, in the analysis of derivatives of 8-azaspiro[4.5]decane, LC-MS has been used to confirm the molecular weight of intermediates and final products, such as the detection of the [M+H]⁺ ion.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in dramatically increased resolution, sensitivity, and speed of analysis compared to traditional HPLC. The higher pressure tolerance of UPLC systems allows for faster flow rates and shorter run times without compromising separation efficiency. UPLC is particularly advantageous for high-throughput screening and for resolving complex mixtures containing closely related impurities. For the analysis of various spiro-lactam compounds, UPLC methods, often coupled with mass spectrometry (UPLC-MS), provide rapid and highly detailed characterization.
While specific, detailed research findings on the chromatographic analysis of this compound are not extensively documented in publicly available literature, the analytical conditions for closely related spiro compounds provide a clear indication of the typical methodologies employed. The table below summarizes representative chromatographic conditions used for the analysis of analogous spiro-lactam and azaspiro structures.
Table 1: Representative Chromatographic Conditions for the Analysis of Related Spiro Compounds
| Parameter | HPLC / LC-MS Example | UPLC / LC-MS Example |
| Instrument | Agilent 1200 with 6110MS/6120MS Quadrupole MS | Waters Acquity UPLC with SQ Single Quadrupole MS |
| Column | XBridge C18 (4.6 x 50 mm, 5 µm) | Waters Xselect HSS T3 (2.1 x 30 mm, 2.5 µm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (MeCN) | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | Not Specified | 0.8 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | Mass Spectrometry (ESI or APCI source) | PDA (200-450 nm), MS (ESI/APCI), ELSD |
| Ionization Mode | Positive/Negative Switching | Positive/Negative Switching |
This table is illustrative and shows typical conditions for analogous compounds. The optimal conditions for this compound would require method development and validation.
Design and Synthesis of Functionalized 8 Azaspiro 4.5 Decan 7 One Derivatives
Rationale for Scaffold Derivatization in Chemical Research
In chemical research, particularly in the field of drug discovery, scaffold derivatization is a fundamental strategy for optimizing the biological activity of a lead compound. The core structure, or scaffold, of a molecule provides the basic framework for its interaction with a biological target. By systematically modifying this scaffold through the addition or alteration of functional groups, researchers can explore the structure-activity relationship (SAR) and fine-tune the compound's properties.
The primary goals of scaffold derivatization include:
Enhancing Potency and Efficacy: Introducing new substituents can lead to stronger interactions with the target protein, resulting in increased biological activity.
Improving Selectivity: Modifying the scaffold can help to reduce off-target effects by promoting selective binding to the desired biological target over others.
Optimizing Pharmacokinetic Properties: Derivatization can be used to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for its development as a drug. nih.gov
Exploring Novel Chemical Space: The synthesis of new derivatives allows for the exploration of novel chemical space and the potential discovery of compounds with unique biological activities. nih.gov
The 8-azaspiro[4.5]decan-7-one scaffold, with its inherent structural rigidity and multiple points for functionalization, serves as an excellent starting point for the development of new therapeutic agents.
Strategies for Introducing Substituents on the Azaspiro[4.5]decane Core
The functionalization of the this compound core can be achieved through various synthetic strategies, targeting either the nitrogen atom of the heterocyclic ring or the carbon atoms of both the carbocyclic and heterocyclic rings.
The secondary amine of the this compound scaffold is a readily accessible site for derivatization. N-substitution is a common strategy to introduce a wide range of functional groups, which can significantly impact the compound's biological activity. Common N-substitution reactions include:
N-Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents in the presence of a base.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl or heteroaryl groups.
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated derivatives.
These reactions allow for the introduction of a diverse array of substituents, enabling a thorough exploration of the SAR at the nitrogen position.
Introducing substituents onto the carbocyclic and heterocyclic rings of the this compound core presents a greater synthetic challenge but offers the potential for more significant structural modifications. Strategies for ring substitution often involve multi-step synthetic sequences starting from functionalized precursors.
For example, the synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones with various substitutions at the C-2 and C-8 positions has been reported to investigate their anti-coronavirus activity. nih.gov The biological activity was found to be highly dependent on the nature and position of these substituents. nih.gov This highlights the importance of developing synthetic methods that allow for precise control over the placement of functional groups on the scaffold.
Development of Spirocyclic Imide and Ketone Derivatives
The development of spirocyclic imide and ketone derivatives of this compound expands the chemical space and potential biological applications of this scaffold.
One approach to synthesizing 8-azaspiro[4.5]decane-7,9-dione, a spirocyclic imide, involves the direct reaction of 1,1-cyclopentanediacetic acid with urea. google.com This method is noted for its use of inexpensive raw materials and suitability for industrial-scale production. google.com
The synthesis of spiro[4.5]decan-2-one derivatives has also been explored, with a focus on their structure-odor relationships. researchgate.net These synthetic efforts often employ reactions such as the Nazarov cyclization to construct the spirocyclic core. researchgate.net While not directly involving the this compound core, these studies provide valuable insights into the synthesis of related spirocyclic ketones.
| Derivative Type | Synthetic Precursors | Key Reaction | Reference |
| 8-Azaspiro[4.5]decane-7,9-dione | 1,1-Cyclopentanediacetic acid, Urea | Direct reaction | google.com |
| Spiro[4.5]decan-2-ones | Dienones | Nazarov cyclization | researchgate.net |
Synthesis of Spirocyclic Ethers and Other Heteroatom-Modified Analogues
The incorporation of additional heteroatoms, such as oxygen or sulfur, into the 8-azaspiro[4.5]decane scaffold can lead to derivatives with novel properties. The synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives has been reported for the development of selective σ1 receptor ligands. nih.gov These compounds have shown nanomolar affinity for their target, demonstrating the potential of heteroatom-modified analogues in medicinal chemistry. nih.gov
Similarly, 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as σ1 receptor radioligands for tumor imaging. nih.gov The synthesis of these spirocyclic ethers often involves the ketalization of a corresponding ketone precursor.
The synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives has also been achieved, leading to compounds with potential antiproliferative properties. nih.govnih.gov These syntheses typically involve the reaction of a Schiff base with thioglycolic acid. nih.gov
| Heteroatom Analogue | Target Application | Key Synthetic Feature | Reference |
| 1-Oxa-8-azaspiro[4.5]decane | σ1 receptor ligands | Incorporation of an oxygen atom in the carbocyclic ring | nih.gov |
| 1,4-Dioxa-8-azaspiro[4.5]decane | σ1 receptor radioligands | Ketal formation | nih.gov |
| 1-Thia-4-azaspiro[4.5]decan-3-one | Antiproliferative agents | Thiazolidinone ring formation | nih.govnih.gov |
Incorporation of Spiro[4.5]decane Units into Polycyclic Architectures
The 8-azaspiro[4.5]decane-7-one scaffold can also serve as a building block for the construction of more complex, polycyclic architectures. The rigid nature of the spirocyclic core can be exploited to control the three-dimensional arrangement of appended ring systems.
The synthesis of spiro-fused polycyclic aromatic compounds has garnered significant interest due to their unique photophysical and electronic properties. nih.gov While not directly focused on this compound, these studies provide a framework for the design and synthesis of novel polycyclic systems incorporating this scaffold. The development of synthetic methodologies that allow for the fusion of aromatic or heterocyclic rings onto the azaspirodecane core could lead to the discovery of new materials and therapeutic agents with unique properties.
Applications in Chemical Research and Chemical Biology Excluding Clinical
Intermediate in Complex Organic Molecule Synthesis
The 8-azaspiro[4.5]decane framework is a key component in various synthetic targets. For instance, the related compound 8-Azaspiro[4.5]decane-7,9-dione serves as a crucial intermediate in the synthesis of the anxiolytic drug Buspirone (B1668070). In a patented process, 8H-8-Azaspiro[4.5]decane-7,9-dione is alkylated with 1,4-dibromobutane (B41627) to form 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, a direct precursor in the multi-step synthesis of Buspirone and its analogs google.comnih.gov. While this highlights the importance of the spirocyclic core, it underscores that the dione (B5365651), not the monoketone 8-Azaspiro[4.5]decan-7-one, is the documented starting material in this significant application.
Chemical Probes for Biochemical Pathway Elucidation
While the specific compound this compound is not directly cited as a chemical probe, its structural analogs are integral to the development of potent and selective modulators of key biological targets.
Modulation of Enzyme Activity (e.g., SHP2 inhibitors, MMP inhibitors)
SHP2 Inhibitors: The Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2) is a critical regulator in cellular signaling and a target in cancer therapy nih.gov. Potent allosteric inhibitors of SHP2 have been developed incorporating a modified 8-azaspiro[4.5]decane moiety. Specifically, compounds such as 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] google.comclockss.orggoogle.comtriazin-4(3H)-one have been characterized nih.gov. Another potent inhibitor, IACS-15414, is identified as 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one acs.org. These examples utilize a highly substituted 2-oxa-8-azaspiro[4.5]decane derivative, not the parent this compound, showcasing the evolution of the scaffold for potent enzyme inhibition.
MMP Inhibitors: Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in tissue remodeling and diseases like cancer mdpi.com. A comprehensive search of the literature did not yield specific studies linking this compound to the development of MMP inhibitors. The design of MMP inhibitors typically involves structures that can chelate the zinc ion in the enzyme's active site, and there is no evidence to suggest that this specific spiroketone has been employed for this purpose mdpi.com.
Ligand Development for Receptor Systems (e.g., Sigma-1 Receptors)
The 8-azaspiro[4.5]decane skeleton is a key feature in ligands developed for Sigma-1 receptors, which are implicated in a variety of central nervous system disorders nih.gov. Research has focused on derivatives like 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane nih.govnih.gov. For example, a series of 1-oxa-8-azaspiro[4.5]decane derivatives exhibited nanomolar affinity for Sigma-1 receptors nih.gov. Another study reported on an 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative as a potent radioligand for tumor imaging via Sigma-1 receptor binding nih.gov. These findings highlight the importance of heteroatom-substituted variants of the core scaffold in achieving high-affinity receptor binding, rather than the specific use of this compound.
Scaffolds for Materials Science Applications
A thorough review of scientific literature did not reveal any applications of this compound as a scaffold in the field of materials science. The research focus for this and related spirocyclic compounds remains almost exclusively within medicinal chemistry and organic synthesis.
Contribution to Understanding Heterocyclic and Spirocyclic Chemistry
The synthesis and study of spirocycles like this compound contribute to the broader understanding of heterocyclic and spirocyclic chemistry. The construction of the sterically congested quaternary spirocenter is a significant challenge in organic synthesis researchgate.net. The development of synthetic routes to access these frameworks, such as the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, provides valuable insights into reaction mechanisms and stereocontrol mdpi.com. While not specific to the "-7-one" compound, this body of work expands the toolkit available to chemists for creating complex three-dimensional molecules.
Future Directions and Emerging Research Avenues for 8 Azaspiro 4.5 Decan 7 One
Development of Novel Asymmetric Synthetic Methodologies
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of asymmetric synthetic methodologies to produce enantiomerically pure 8-azaspiro[4.5]decan-7-one derivatives is a major focus of ongoing research. Current efforts are moving beyond classical resolution techniques to more elegant and efficient catalytic enantioselective methods.
One promising approach is the use of transition metal catalysis. For instance, a nickel-catalyzed enantioselective α-spirocyclization of lactones has been reported to generate β-keto lactam products, which are closely related to the this compound core. acs.org This method utilizes a chiral Mandyphos ligand in conjunction with a nickel catalyst to achieve high enantioselectivities. acs.org The adaptation of such intramolecular C-acylation strategies to lactam substrates could provide a direct and efficient route to chiral 8-azaspiro[4.5]decan-7-ones.
Organocatalysis represents another burgeoning field for the asymmetric synthesis of spirocyclic lactams. Asymmetric organocascade reactions, which involve a sequence of reactions catalyzed by a single chiral organic molecule, have been successfully employed for the synthesis of spirocyclic δ-lactams. researchgate.net These reactions, often utilizing chiral secondary amine catalysts, proceed through a Michael addition to α,β-unsaturated aldehydes, demonstrating high diastereo- and enantioselectivity. researchgate.net Exploring similar organocatalytic strategies for the construction of the this compound ring system is a logical and promising future direction.
Furthermore, stereoselective cycloaddition reactions are being investigated for the construction of spiro-γ-lactam frameworks. A formal [3+2] cycloaddition has been developed to create the spiro-γ-lactam core of ansalactam A, a natural product with a densely functionalized spiro-lactam motif. nih.gov The development of catalytic and enantioselective versions of such cycloadditions could provide access to a wide range of structurally diverse and optically active this compound derivatives.
The table below summarizes some of the emerging asymmetric synthetic strategies and their potential applicability to this compound.
| Methodology | Catalyst/Reagent | Key Transformation | Potential for this compound Synthesis |
| Nickel-Catalyzed α-Spirocyclization | Ni(COD)₂ / Chiral Mandyphos Ligand | Intramolecular C-acylation of lactams | High potential for direct, enantioselective synthesis. |
| Organocascade Reaction | Chiral Secondary Amine | Michael addition to α,β-unsaturated aldehydes | Applicable for the construction of the spirocyclic core with high stereocontrol. |
| Formal [3+2] Cycloaddition | Triflic anhydride | Formation of a spiro-γ-lactam | Potential for creating the core structure, with future development needed for asymmetry. |
| Enantioselective Spirocyclizations | Lewis Acid | Cyclization of N-acyliminium ions | A viable strategy for constructing enantiopure spirocyclic lactam systems. acs.org |
Exploration of Undiscovered Reactivity Profiles
While the synthesis of the this compound core is well-established, the full extent of its chemical reactivity remains to be explored. Future research will likely focus on uncovering novel transformations of the spirocyclic lactam ring, leading to the generation of new molecular architectures with unique properties. Understanding the interplay of nucleophilic and electrophilic centers within the molecule is key to this endeavor. masterorganicchemistry.comlibretexts.org
The lactam functionality itself offers several avenues for exploration. The nitrogen atom can act as a nucleophile, allowing for the introduction of a wide range of substituents. The carbonyl group is an electrophilic site, susceptible to attack by various nucleophiles. Furthermore, the α-carbon to the carbonyl group can be deprotonated to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions.
Post-transformation of multi-component reaction products presents a fertile ground for discovering new reactivity. For instance, the Ugi four-component reaction can be used to generate complex precursors that can then undergo intramolecular cyclization to form spiro-β-lactam scaffolds. acs.org Applying this strategy to substrates that would lead to the this compound core could unveil novel reaction pathways and provide access to a diverse library of derivatives.
The development of novel catalytic systems will also play a crucial role in exploring the reactivity of this compound. For example, phosphine-catalyzed [3+2] annulation reactions have been used to create spiro-β-lactams from 6-alkylidene-penicillanates and allenoates. frontiersin.org Investigating the application of such catalytic methods to the this compound system could lead to the discovery of new and efficient synthetic transformations.
Future research in this area will likely involve a combination of experimental and computational approaches to predict and rationalize the reactivity of the this compound scaffold under various conditions.
Application in New Areas of Chemical Science
The 8-azaspiro[4.5]decane framework is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. Future research is expected to expand the application of this compound into new and exciting areas of chemical science, including the development of novel therapeutics, chemical probes, and advanced materials.
In the realm of drug discovery, the focus is shifting towards developing derivatives with novel mechanisms of action. For example, spiro-lactams are being investigated as antimicrobial agents with activity against HIV and Plasmodium. frontiersin.orgnih.gov Furthermore, derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been identified as potent inhibitors of the mitochondrial permeability transition pore, a promising target for the treatment of ischemia/reperfusion injury. nih.govresearchgate.net The synthesis and screening of libraries of this compound derivatives will be crucial for identifying new lead compounds for a variety of diseases. The development of solution-phase parallel synthesis strategies, which allow for the rapid generation of a large number of diverse compounds, will be instrumental in this effort. nih.gov
Beyond medicinal chemistry, the unique three-dimensional structure of the this compound core could be exploited in the design of new catalysts and materials. The rigid spirocyclic framework can be used to create well-defined chiral environments, which could be beneficial for asymmetric catalysis. Additionally, the incorporation of this scaffold into polymers or other materials could impart unique physical and chemical properties.
The table below highlights some of the emerging applications of the 8-azaspiro[4.5]decane scaffold.
| Area of Application | Specific Example | Potential Impact |
| Medicinal Chemistry | Antimicrobial Agents | Development of new treatments for infectious diseases like HIV and malaria. frontiersin.orgnih.gov |
| mPTP Inhibitors | Novel therapeutic strategy for treating ischemia/reperfusion injury. nih.govresearchgate.net | |
| Antimalarial Agents | Addressing the challenge of drug resistance in malaria treatment. nih.gov | |
| High-Throughput Screening | Compound Libraries | Accelerated discovery of new biologically active molecules. nih.gov |
| Asymmetric Catalysis | Chiral Ligands | Creation of highly selective and efficient catalysts for asymmetric synthesis. |
| Materials Science | Polymer Building Blocks | Development of new materials with tailored properties. |
Advanced Computational Modeling for Structure-Function Relationships
Computational chemistry has become an indispensable tool in modern chemical research, and its application to the study of this compound and its derivatives is a rapidly growing area. Advanced computational modeling techniques are being used to gain a deeper understanding of the relationship between the three-dimensional structure of these molecules and their chemical and biological functions.
Density Functional Theory (DFT) is a powerful method for investigating the electronic structure, geometry, and spectroscopic properties of molecules. nih.gov DFT calculations can be used to predict the most stable conformation of this compound derivatives and to rationalize their reactivity. mdpi.com For example, DFT has been used to study the structure-activity relationships of novel fungicides, providing insights that can guide the design of more potent compounds. dntb.gov.ua
In addition to DFT, other computational methods are being employed to study the interactions of this compound derivatives with biological targets. Molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of these molecules to proteins and other biomolecules. These computational studies are invaluable for understanding the mechanism of action of biologically active compounds and for designing new molecules with improved therapeutic properties.
Quantitative Structure-Activity Relationship (QSAR) studies, often in combination with computational methods like DFT, are also being used to develop predictive models for the biological activity of this compound derivatives. dntb.gov.ua These models can be used to screen virtual libraries of compounds and to prioritize the synthesis of the most promising candidates.
The synergy between computational modeling and experimental work is expected to accelerate the pace of discovery in all areas of this compound research, from the development of new synthetic methods to the design of novel therapeutic agents.
Q & A
What are the standard synthetic routes for 8-Azaspiro[4.5]decan-7-one, and how are intermediates validated?
Basic : The compound is typically synthesized via cyclization reactions involving ketone or amide precursors. For example, spiro ring formation can be achieved through nucleophilic substitution or catalytic hydrogenation, with intermediates characterized using -NMR and -NMR (e.g., as shown for structurally similar compounds in Figure 1.8–1.12 of ). Validation includes monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity via HPLC (>95% purity threshold, as in ).
Advanced : Optimizing stereoselectivity in spiro ring closure may require chiral catalysts or templated synthesis. Contradictions in reported yields (e.g., solvent-dependent side reactions) can be resolved by systematic screening of reaction conditions (temperature, solvent polarity) and DFT-based mechanistic modeling .
Which spectroscopic and crystallographic methods are critical for confirming the spiro architecture of this compound?
Basic : -NMR and -NMR are essential for identifying quaternary carbons and spiro junction symmetry (e.g., Figure 1.8 in ). IR spectroscopy confirms ketone/amide functional groups.
Advanced : Single-crystal X-ray diffraction (SXD) using programs like SHELXL ( ) or SIR97 ( ) resolves conformational ambiguities. For dynamic puckering analysis, Cremer-Pople coordinates ( ) quantify ring non-planarity, while variable-temperature NMR detects pseudorotation barriers .
How can researchers address contradictions in reported biological activities of this compound derivatives?
Basic : Validate assay protocols (e.g., receptor-binding assays for 5-HT targets, as in ) using positive controls and replicate experiments. Ensure compound purity via HPLC-MS.
Advanced : Perform meta-analyses of structure-activity relationships (SARs) to identify confounding variables (e.g., stereochemistry, substituent electronic effects). Use molecular docking to reconcile discrepancies between in vitro and in vivo efficacy .
What computational tools are recommended for modeling the conformational dynamics of this compound?
Advanced : Molecular dynamics (MD) simulations with AMBER or CHARMM force fields can predict puckering modes and transition states. Pair with Cremer-Pople puckering parameters ( ) to quantify ring distortions. Density functional theory (DFT) optimizes ground-state geometries and calculates NMR chemical shifts for validation against experimental data .
How should researchers design experiments to study the metabolic stability of this compound derivatives?
Basic : Use liver microsome assays (e.g., human/rat) with LC-MS/MS to identify metabolites. Include stability controls (e.g., NADPH cofactors) and reference compounds.
Advanced : Isotope labeling (e.g., - or -tags) tracks metabolic pathways. For conflicting degradation profiles, employ tandem mass spectrometry (MS/MS) fragmentation to distinguish isobaric metabolites .
What strategies mitigate synthetic challenges in scaling up this compound derivatives?
Advanced : Address low yields in multistep syntheses via flow chemistry for precise temperature/residence time control. Use Design of Experiments (DoE) to optimize parameters like catalyst loading and solvent ratios. Green chemistry principles (e.g., microwave-assisted reactions) reduce energy use and byproducts .
How can crystallographic data be leveraged to resolve ambiguities in the stereochemistry of spiro derivatives?
Advanced : Refinement programs like SHELXL ( ) or OLEX2 analyze anisotropic displacement parameters to distinguish disorder from dynamic motion. For enantiomeric mixtures, employ chiral chromatography prior to SXD. Validate absolute configuration using Flack or Hooft parameters .
What are the best practices for documenting synthetic procedures and spectral data in publications?
Basic : Follow Beilstein Journal guidelines (): report reaction conditions (solvent, temperature, time), yields, and characterization data (NMR, HRMS). Provide raw spectral data in supplementary materials.
Advanced : Use CIF files ( ) for crystallographic data and FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public repositories like Cambridge Structural Database .
How do researchers identify understudied functionalizations of this compound for novel applications?
Advanced : Perform systematic literature reviews using tools like SciFinder or Reaxys, filtering by substitution patterns (e.g., alkylation, arylations). Prioritize unexplored positions (e.g., C-3 or C-8) for diversification via cross-coupling or click chemistry. Use cheminformatics tools (e.g., KNIME) to predict bioactivity .
What ethical considerations apply when publishing pharmacological data on this compound derivatives?
Basic : Disclose conflicts of interest and funding sources ( ). Adhere to ARRIVE guidelines for animal studies.
Advanced : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant; ) to evaluate research questions. Ensure reproducibility by sharing raw data and detailed protocols (e.g., via Zenodo or Figshare) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
